molecular formula C17H10F3NO3 B12840421 Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- CAS No. 71302-68-6

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl-

Cat. No.: B12840421
CAS No.: 71302-68-6
M. Wt: 333.26 g/mol
InChI Key: SJQUFRFGQDVTQZ-UHFFFAOYSA-N
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Description

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core, a trifluoromethyl group, and an acetamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds .

Scientific Research Applications

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- exerts its effects involves its interaction with specific molecular targets. The anthracene core can intercalate with DNA, affecting transcription and replication processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Properties

CAS No.

71302-68-6

Molecular Formula

C17H10F3NO3

Molecular Weight

333.26 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C17H10F3NO3/c1-21(16(24)17(18,19)20)12-8-4-7-11-13(12)15(23)10-6-3-2-5-9(10)14(11)22/h2-8H,1H3

InChI Key

SJQUFRFGQDVTQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F

Origin of Product

United States

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